molecular formula C10H7NO B8070999 2-Benzofuranacetonitrile

2-Benzofuranacetonitrile

Cat. No.: B8070999
M. Wt: 157.17 g/mol
InChI Key: BJTDFHIHXJBHPJ-UHFFFAOYSA-N
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Description

2-Benzofuranacetonitrile is an organic compound with the molecular formula C10H7NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in various fields. The compound features a benzofuran ring fused to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzofuranacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzofuranacetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research on benzofuran derivatives has led to the development of potential therapeutic agents for diseases such as cancer, hepatitis C, and bacterial infections.

    Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzofuranacetonitrile and its derivatives involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

    Benzofuran: The parent compound, which lacks the acetonitrile group.

    2-Benzofuranmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

    2-Benzofuranacetic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 2-Benzofuranacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-(2-benzofuran-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDFHIHXJBHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=COC(=C2C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742145
Record name (2-Benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-28-3
Record name (2-Benzofuran-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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